{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
Description
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is a cyclopropane derivative featuring a methylsulfanylmethyl (–CH₂SCH₃) substituent and a hydroxymethyl (–CH₂OH) group. The cyclopropane ring introduces significant strain, influencing reactivity and stability.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
[1-(methylsulfanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 |
InChI Key |
ZDSITJGSAUTKBO-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CC1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves several steps. One common method includes the reaction of cyclopropylmethanol with methylthiomethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Scientific Research Applications
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol with structurally related compounds:
Substituent Effects on Properties
- Methylsulfanyl (–SCH₃) vs. Trifluoromethyl (–CF₃):
The –SCH₃ group is electron-rich due to sulfur’s lone pairs, enhancing nucleophilicity and polarizability. In contrast, –CF₃ is strongly electron-withdrawing, stabilizing adjacent positive charges but reducing reactivity in electrophilic substitutions . - Amino (–NHR) vs. Methylsulfanyl (–SCH₃): Amino derivatives exhibit basicity, enabling salt formation (e.g., hydrochloride) for improved solubility. Methylsulfanyl analogs are more lipophilic, favoring membrane permeability in biological systems .
- Cyclopropane Ring Strain: All analogs share strain-induced reactivity, but substituents modulate stability. For example, –CF₃ may stabilize the ring via inductive effects, while –SCH₃ could promote ring-opening in acidic conditions .
Biological Activity
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and other therapeutic effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a cyclopropyl ring with a methylsulfanyl group and a hydroxymethyl group. The unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- COX-1 and COX-2 Inhibition : The compound has shown IC50 values against COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent. For instance, compounds structurally similar to this compound have reported IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | 19.45 μM | 42.1 μM |
| Celecoxib | 0.04 μM | 0.04 μM |
| Indomethacin | 0.21 μM | 2.60 μM |
Antibacterial Activity
The compound also displays antibacterial properties against various pathogens. Studies have indicated that derivatives of this compound can inhibit bacterial growth through mechanisms that may involve disrupting bacterial cell wall synthesis or function.
- Mechanism of Action : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on rats using carrageenan-induced paw edema demonstrated that the administration of this compound significantly reduced inflammation compared to control groups. The results suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases.
Case Study 2: Antibacterial Properties
In vitro assays showed that this compound derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential for development into a new antibacterial drug.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of the methylsulfanyl group enhances lipophilicity, facilitating better membrane penetration.
- Cyclopropyl Ring : This structural motif contributes to conformational rigidity, which is beneficial for binding interactions with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
